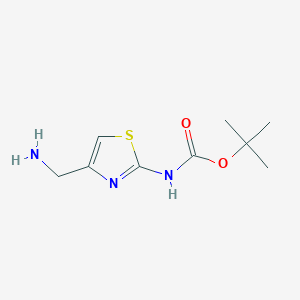

Tert-butyl (4-(aminomethyl)thiazol-2-yl)carbamate

Description

Tert-butyl (4-(aminomethyl)thiazol-2-yl)carbamate is a thiazole-based compound featuring a tert-butoxycarbonyl (Boc)-protected amine group at the 2-position of the thiazole ring and an aminomethyl substituent at the 4-position. This structure is pivotal in medicinal chemistry, particularly in the development of kinase inhibitors (e.g., CDK9) and protease-targeting agents. The Boc group enhances solubility and stability during synthesis, while the aminomethyl moiety offers a handle for further functionalization, enabling its use as a key intermediate in drug discovery .

Properties

IUPAC Name |

tert-butyl N-[4-(aminomethyl)-1,3-thiazol-2-yl]carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N3O2S/c1-9(2,3)14-8(13)12-7-11-6(4-10)5-15-7/h5H,4,10H2,1-3H3,(H,11,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEKNAIFIARYMTJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=NC(=CS1)CN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1211535-27-1 | |

| Record name | tert-butyl (4-(aminomethyl)thiazol-2-yl)carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (4-(aminomethyl)thiazol-2-yl)carbamate typically involves the construction of the thiazole core followed by amidation and nucleophilic substitution steps . The reaction conditions often include the use of tert-butyl carbamate and appropriate thiazole derivatives under controlled temperature and pressure conditions .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they generally follow similar synthetic routes as those used in laboratory settings. The process involves scaling up the reactions while ensuring purity and yield are maintained .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (4-(aminomethyl)thiazol-2-yl)carbamate undergoes various types of chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents to form corresponding oxides.

Reduction: Reducing agents can convert the compound into its reduced forms.

Substitution: Nucleophilic and electrophilic substitution reactions are common, especially at the thiazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted thiazole derivatives .

Scientific Research Applications

Tert-butyl (4-(aminomethyl)thiazol-2-yl)carbamate is a carbamate compound with a thiazole ring structure, drawing interest for its synthesis, molecular structure, reactivity, and applications in medicinal chemistry and drug development. The presence of the carbamate functional group (-NHCOO-) and a tert-butyl group enhances its lipophilicity and biological activity. The thiazole moiety also contributes to the compound's pharmacological properties, making it relevant in the development of therapeutic agents.

Scientific Research Applications

This compound is primarily used in medicinal chemistry. Carbamates have a wide range of applications, making them useful in synthesizing more complex molecules.

Pharmaceutical Development this compound serves pharmaceutical development:

- It functions as a building block in organic synthesis, allowing for the creation of diverse chemical structures.

- As an intermediate in synthesizing more complex molecules, it is studied for its reactivity.

Biological and Medical Research The compound is investigated for various biological activities:

- The compound has shown potential antibacterial activity, particularly against Gram-positive and Gram-negative bacteria.

- It can form complexes with cell-penetrating peptides, potentially enhancing its antibacterial properties.

- The compound may also inhibit specific enzymes associated with disease processes, particularly in cancer and microbial infections.

- It may influence oxidative stress pathways, acting as an antioxidant.

Industrial Applications This compound can be used in the industrial sector for several purposes:

- It can be used to develop new materials.

- It serves as a precursor for synthesizing pharmaceuticals and agrochemicals.

The biological activity of tert-Butyl N-[(4-phenyl-1,3-thiazol-2-yl)methyl]carbamate can be attributed to its interaction with various biological targets. The thiazole ring's planar structure and aromaticity facilitate interactions with proteins and enzymes. Studies on similar compounds suggest that modifications in the thiazole structure can enhance bioactivity against specific pathogens or cancer cells.

One study designed and synthesized 64 analogues based on a lead compound to understand the structural requirements of amino acid-derived thiazoles . The lead compound, ( S)- N-(2-benzoylphenyl)-2-(2-methyl-1-(3,4,5-trimethoxybenzamido)propyl)thiazole-4-carboxamide, increased intracellular paclitaxel concentration in drug-resistant cell lines . It also demonstrated a significant reversal of resistance to paclitaxel, doxorubicin, and vincristine .

Mechanism of Action

The mechanism of action of tert-butyl (4-(aminomethyl)thiazol-2-yl)carbamate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of certain enzymes and receptors . This interaction can lead to various biological responses, including antibacterial and antitumor activities .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Variations

The compound’s core structure is shared with several analogues, differing primarily in substituent positions and functional groups. Below is a comparative analysis:

Table 1: Structural and Physicochemical Comparison

*Hypothetical calculation based on molecular formula.

Key Observations :

- Positional Isomerism: The 4-aminomethyl substituent in the target compound vs. the 5-aminomethyl analogue (CAS 878376-13-7) may alter steric interactions in biological targets (e.g., CDK9), affecting binding affinity .

- Functional Group Diversity: The formyl group in CAS 388594-31-8 introduces electrophilicity, enabling condensation reactions, unlike the target’s nucleophilic aminomethyl group .

Key Findings :

Key Insights :

Stability and Reactivity

- Boc Group Stability : The Boc-protected amine in the target compound is stable under basic conditions but cleavable via trifluoroacetic acid (TFA), a feature shared with analogues like CAS 878376-13-7 .

- Aminomethyl Reactivity: The primary amine enables conjugation with carboxylic acids or aldehydes, distinguishing it from inert bromo or chloro analogues .

Biological Activity

Tert-butyl (4-(aminomethyl)thiazol-2-yl)carbamate is a chemical compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound is characterized by its unique thiazole ring structure, which contributes to its pharmacological properties. In this article, we will explore the biological activity of this compound, including its mechanism of action, biochemical pathways, and potential applications based on diverse research findings.

Molecular Characteristics

- Molecular Formula : CHNOS

- Molecular Weight : Approximately 229.30 g/mol

- SMILES Representation : CC(C)(C)OC(=O)NC1=NC(=CS1)CN

The compound features a tert-butyl group that enhances lipophilicity and an aminomethyl substituent at the 4-position of the thiazole ring, which is known for its biological activity in various pharmaceutical applications .

Predicted Collision Cross Section

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]+ | 230.09578 | 152.6 |

| [M+Na]+ | 252.07772 | 159.5 |

| [M+NH₄]+ | 247.12232 | 158.9 |

| [M+K]+ | 268.05166 | 156.2 |

| [M-H]- | 228.08122 | 152.5 |

This compound primarily targets Methionine aminopeptidase 1 (MetAP1) , an enzyme involved in protein maturation by removing the N-terminal methionine from nascent proteins. This interaction suggests that the compound may influence protein synthesis pathways, potentially affecting various cellular functions.

Pharmacological Effects

- Protein Synthesis : By modulating MetAP1 activity, the compound can impact the maturation and function of proteins, which may be crucial in various biological processes.

- Potential Antimicrobial Activity : The thiazole moiety is associated with antimicrobial properties, making this compound a candidate for further investigation in treating infections.

Case Studies and Research Findings

- In Vitro Studies : Preliminary studies indicate that compounds similar to this compound exhibit potent activity against Trypanosoma brucei, suggesting potential applications in treating African sleeping sickness .

- Pharmacokinetic Modeling : In animal models, pharmacokinetic studies have demonstrated effective dosing regimens that could lead to therapeutic outcomes without significant side effects .

- Agrochemical Potential : The compound's biological activity has also led to investigations into its use as an agrochemical for pest control due to its efficacy against various pests.

Comparative Analysis with Similar Compounds

To better understand the biological activity of this compound, it is useful to compare it with other thiazole derivatives:

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for tert-butyl (4-(aminomethyl)thiazol-2-yl)carbamate, and what critical parameters influence yield?

- Methodological Answer : The compound is synthesized via sequential functionalization of the thiazole ring. A common approach involves:

Thiazole Core Formation : Condensation of thiourea derivatives with α-halo ketones to form the thiazole ring.

Aminomethyl Introduction : Electrophilic substitution or nucleophilic addition at the 4-position using reagents like formaldehyde and ammonium chloride.

Boc Protection : Reaction with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., DMAP) to protect the amine.

Critical parameters include solvent polarity (THF or DCM), temperature control (0–25°C for Boc protection), and stoichiometric ratios (1.2 equivalents of Boc₂O). Yields range from 46–58% depending on purification efficiency (e.g., column chromatography with DCM/MeOH gradients) .

Q. How is this compound characterized using spectroscopic and chromatographic methods?

- Methodological Answer :

- 1H/13C NMR : The tert-butyl group appears as a singlet at δ 1.4 ppm (9H). Thiazole protons resonate at δ 7.2–8.1 ppm, while the aminomethyl (-CH₂NH₂) group shows signals at δ 3.8–4.2 ppm.

- HRMS : Molecular ion peaks (e.g., [M+H]⁺) should match the calculated mass (C₉H₁₅N₃O₂S) within 5 ppm error.

- TLC Monitoring : Use DCM/MeOH (19:1) for development; Rf values typically range 0.48–0.52 .

Advanced Research Questions

Q. How can researchers resolve contradictory yield data when introducing electron-withdrawing vs. electron-donating substituents on the thiazole ring?

- Methodological Answer : Discrepancies arise from electronic effects:

- Electron-Withdrawing Groups (EWGs) : Reduce nucleophilicity at the 4-position, requiring harsher conditions (e.g., elevated temperatures or Lewis acids like BF₃·Et₂O). For example, 3-trifluoromethyl derivatives show 31% yield due to steric hindrance .

- Electron-Donating Groups (EDGs) : Enhance reactivity but may lead to overfunctionalization. Optimize via time-resolved reaction monitoring (e.g., in situ IR for carbonyl formation) .

- Statistical Analysis : Use factorial design (e.g., Taguchi method) to isolate variables like catalyst loading and solvent polarity .

Q. What strategies improve regioselectivity during functionalization of the 4-aminomethyl group?

- Methodological Answer :

- Protection/Deprotection : Boc protection directs reactivity to the 5-position. For example, RuCl₃/NaIO₄ selectively oxidizes thioethers to sulfones without affecting the Boc group .

- Transition Metal Catalysis : Pd-mediated C-H activation enables site-selective coupling. Suzuki-Miyaura reactions with aryl boronic acids achieve >90% regioselectivity in DME/H₂O .

- Computational Guidance : DFT calculations (e.g., Fukui indices) predict electrophilic attack sites, validated by Hammett plots .

Q. How does Boc protection impact the compound’s stability under biological assay conditions?

- Methodological Answer :

- pH Stability : The Boc group remains intact at pH 7–9 (e.g., PBS buffer) but cleaves rapidly in acidic conditions (t₁/₂ = 30 min in 20% TFA/DCM).

- Thermal Stability : Decomposition occurs above 150°C (TGA data), making it unsuitable for high-temperature reactions.

- Biological Compatibility : Intact Boc is maintained in cell culture media (37°C, 48 hours), enabling use in cytotoxicity assays without premature deprotection .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.